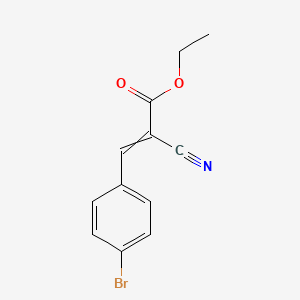
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Nucleophilic substitution: Formation of substituted derivatives.
Reduction: Formation of ethyl 3-(4-aminophenyl)-2-cyanoprop-2-enoate.
Hydrolysis: Formation of 3-(4-bromophenyl)-2-cyanoprop-2-enoic acid
Scientific Research Applications
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Potential use in the development of polymers and resins.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development
Mechanism of Action
The mechanism of action of 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester in biological systems is not well-documented. its reactivity can be attributed to the presence of the cyano and ester groups, which can participate in various biochemical pathways. The bromophenyl group may also interact with specific molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate
- Ethyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate
- Ethyl 3-(4-methylphenyl)-2-cyanoprop-2-enoate
Uniqueness
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 |
InChI Key |
MJGTUYOCBQBORS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















